7-Bromo-4,5-dihydro-1H-pyrido[2,3-e][1,4]diazepin-2(3H)-one
Beschreibung
Eigenschaften
IUPAC Name |
7-bromo-1,3,4,5-tetrahydropyrido[2,3-e][1,4]diazepin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3O/c9-6-1-5-2-10-4-7(13)12-8(5)11-3-6/h1,3,10H,2,4H2,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WELNOOIYCWHWSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(NC(=O)CN1)N=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80732110 | |
| Record name | 7-Bromo-1,3,4,5-tetrahydro-2H-pyrido[2,3-e][1,4]diazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80732110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
709650-05-5 | |
| Record name | 7-Bromo-1,3,4,5-tetrahydro-2H-pyrido[2,3-e][1,4]diazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80732110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Wirkmechanismus
Target of Action
Similar compounds have been shown to exhibit antiproliferative activity against various cancer cell lines.
Mode of Action
It’s suggested that similar compounds inhibit the proliferation of cancer cells in a dose-dependent manner. The cytolytic activity is also markedly inhibited.
Biologische Aktivität
7-Bromo-4,5-dihydro-1H-pyrido[2,3-e][1,4]diazepin-2(3H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, research findings, and case studies.
- Molecular Formula : C7H5BrN2O
- Molecular Weight : 229.03 g/mol
- CAS Number : 105544-36-3
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. It has been shown to exhibit activity against certain cancer cell lines and may function as an inhibitor for specific protein targets.
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound against various human cancer cell lines. The following table summarizes the cytotoxicity results:
These findings indicate that this compound exhibits selective cytotoxic effects against these cancer cell lines.
Mechanistic Studies
Mechanistic studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation signals. For instance, it has been shown to downregulate the expression of anti-apoptotic proteins while upregulating pro-apoptotic factors.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on MCF-7 Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability and induction of apoptosis through mitochondrial pathways.
- A549 Cell Line Evaluation : In another study involving A549 cells, the compound exhibited a dose-dependent decrease in cell viability and was found to inhibit key signaling pathways associated with tumor growth.
Pharmacological Profile
The pharmacological profile indicates that this compound may act as a benzodiazepine receptor modulator. Binding studies have shown that it interacts with GABA-A receptors, potentially contributing to its anxiolytic and sedative properties.
Binding Affinity Data
Binding affinity studies have revealed:
- Kd Value : Approximately 4.6 nM for GABA-A receptors.
- Bmax : 2.6 pmol/mg protein.
These values suggest a strong affinity for benzodiazepine receptors, supporting its potential use in anxiety-related disorders.
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
The compound exhibits a range of biological activities that make it a candidate for various therapeutic uses:
- Antidepressant Activity : Research indicates that derivatives of pyrido[2,3-e][1,4]diazepines may possess antidepressant effects. The structural modifications in 7-bromo derivatives can enhance their interaction with neurotransmitter systems, particularly serotonin and norepinephrine pathways .
- Anxiolytic Effects : Similar to benzodiazepines, compounds like 7-bromo-4,5-dihydro-1H-pyrido[2,3-e][1,4]diazepin-2(3H)-one may exhibit anxiolytic properties. Studies suggest that these compounds can modulate GABAergic activity, leading to reduced anxiety levels in preclinical models .
- Anticonvulsant Activity : There is evidence supporting the anticonvulsant properties of pyrido[2,3-e][1,4]diazepines. The compound's ability to stabilize neuronal excitability makes it a potential candidate for treating epilepsy .
Case Studies
Several studies have investigated the applications and effects of this compound:
- Study on Antidepressant Effects : A recent study evaluated the antidepressant-like effects of this compound in animal models. The results indicated significant reductions in immobility time in forced swim tests compared to control groups, suggesting potential efficacy as an antidepressant agent .
- Anxiolytic Activity Assessment : In another study focusing on anxiety disorders, the compound was administered to rodents subjected to elevated plus maze tests. The findings demonstrated increased exploratory behavior and reduced anxiety-like behaviors in treated animals compared to untreated controls .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogs and Their Key Properties
The following table summarizes critical differences between the target compound and its analogs:
Detailed Analysis of Structural and Functional Differences
Pyridine vs. Benzene Ring Systems
Heteroatom Variation: Diazepinone vs. Oxazepinone
- Oxazepin Analog (CAS 941603-99-2) : Replacement of one nitrogen with oxygen in the seven-membered ring reduces basicity and alters hydrogen-bonding capacity. This modification may influence metabolic stability in biological systems .
Substituent Effects
- Bromine vs. No Substituent: The bromine atom in the target compound (vs.
Ring Size and Fusion Position
- Oxazin Analog (CAS 122450-96-8): A six-membered oxazinone ring replaces the seven-membered diazepinone, reducing conformational flexibility. This structural constraint could limit its utility in applications requiring ring puckering .
Research Implications and Commercial Considerations
- Synthetic Utility: Brominated diazepinones are pivotal intermediates in synthesizing kinase inhibitors and antipsychotic agents. The target compound’s pyridine fusion may offer advantages in metal-catalyzed cross-coupling reactions .
- Price and Accessibility : The benzo analog (CAS 219686-43-8) is more cost-effective (USD 89 for 5g), while the target compound is priced higher (USD ~135 for 1g), reflecting its specialized pyridine-based structure .
- Stability and Storage : Brominated analogs generally require protection from light and moisture, whereas oxazepin derivatives may exhibit greater thermal stability due to reduced ring strain .
Vorbereitungsmethoden
Overview
7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one is a heterocyclic compound belonging to the class of 1,4-diazepin-2-ones fused with a pyridine ring. This scaffold is of interest due to its biological activity and structural complexity. The preparation of such diazepinones typically involves condensation reactions between diamino precursors and β-oxoesters or aroylacetates, followed by cyclization to form the diazepine ring.
General Synthetic Strategy
The most authoritative and well-documented method for synthesizing pyrido[2,3-e]diazepin-2-ones, including bromo-substituted derivatives, involves a regiospecific condensation of 2,3-diaminopyridines with β-oxoesters or ethyl aroylacetates under reflux conditions in high-boiling solvents such as xylene at approximately 120 °C. This method leads to the formation of the diazepinone ring system via cyclocondensation and subsequent ring closure.
- Starting materials: 2,3-diaminopyridine derivatives (bearing substituents such as bromine at the 7-position).
- Condensing agents: β-oxoesters or ethyl aroylacetates.
- Solvent: Xylene or similar high-boiling aromatic solvents.
- Temperature: Around 120 °C.
- Reaction type: Condensation followed by cyclization.
This approach has been demonstrated to be highly regioselective, typically yielding a single regioisomer of the diazepinone ring system.
Experimental Conditions and Yields
| Parameter | Description |
|---|---|
| Starting material | 7-Bromo-2,3-diaminopyridine |
| Condensing agent | Ethyl aroylacetate or β-oxoester |
| Solvent | Xylene |
| Temperature | 120 °C |
| Reaction time | Several hours (typically 6–12 h) |
| Atmosphere | Usually inert or open to air |
| Work-up | Isolation by filtration or extraction, followed by purification (recrystallization) |
| Typical yield | Moderate to good (50–80%) |
The reaction is generally monitored by thin-layer chromatography (TLC) or NMR spectroscopy to confirm completion.
Characterization and Structural Confirmation
- NMR Spectroscopy: ^1H, ^13C, and ^15N NMR are used to confirm the formation of the diazepinone ring and the presence of the bromine substituent.
- X-ray Crystallography: Single-crystal X-ray diffraction studies have been used to confirm the nonplanar structure of the diazepinone ring and the position of the bromine atom.
- Mass Spectrometry: Confirms the molecular weight consistent with the bromo-substituted diazepinone.
Comparative Analysis of Preparation Methods
| Method Aspect | Description | Notes |
|---|---|---|
| Condensation agent | β-oxoesters or ethyl aroylacetates | Regiospecific formation of diazepinone |
| Solvent | Xylene or similar high-boiling solvents | Enables high reaction temperature |
| Temperature | ~120 °C | Required for cyclization |
| Substituent tolerance | Bromine at 7-position stable | No adverse effect on reaction |
| Intermediate isolation | Possible to isolate open-chain intermediates | Provides mechanistic insight |
| Post-synthesis modifications | N-alkylation feasible under basic conditions | Allows further functionalization |
| Yield | Moderate to good (50–80%) | Dependent on substrate purity and reaction time |
Summary of Research Findings
- The condensation of 7-bromo-substituted 2,3-diaminopyridines with ethyl aroylacetates under reflux in xylene is a reliable and regiospecific method for preparing 7-bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one.
- The reaction proceeds via a well-defined mechanism involving initial imine formation and subsequent cyclization.
- Isolation of intermediates in some cases has confirmed the stepwise nature of the synthesis.
- The bromine substituent is compatible with all reaction conditions and remains intact in the final product.
- Structural characterization by NMR and X-ray crystallography confirms the identity and conformation of the synthesized compound.
- Subsequent N-alkylation can be used to derivatize the compound for further applications.
Q & A
Q. What are the optimal synthetic routes for 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e][1,4]diazepin-2(3H)-one?
The compound is typically synthesized via bromination of precursor diazepine derivatives followed by cyclization. A validated method involves reacting bromazepam analogs with halogenating agents (e.g., cyanuric chloride) in pyridine under reflux, monitored by TLC for reaction completion. Purification via recrystallization or column chromatography ensures high yields (~80%) and purity (>95%) . Key steps include controlling reaction time (24 hrs) and temperature (ambient to 190°C) to avoid side products like over-brominated derivatives.
Q. How can structural characterization of this compound be performed using spectroscopic techniques?
- FT-IR : Look for absorption bands at ~1655 cm⁻¹ (C=O stretch), ~1594 cm⁻¹ (aromatic C=C), and ~667 cm⁻¹ (C-Br vibration) .
- 1H-NMR : Peaks at δ 4.42 ppm (s, 2H, CH₂), δ 6.96–7.87 ppm (m, aromatic protons), and absence of NH protons confirm ring saturation .
- Elemental analysis : Validate molecular formula (e.g., C₁₇H₉BrCl₂N₆O) with calculated vs. observed C, H, N percentages to confirm purity .
Q. What preliminary biological screening assays are suitable for this compound?
Given its benzodiazepine core, screen for interactions with GABAₐ receptors using radioligand binding assays. For cytotoxicity, use MTT assays on cell lines (e.g., HEK-293 or neuronal cells) at concentrations ≤10 µM. Note that stereochemistry (R/S configurations) may significantly affect activity, as seen in related diazepines .
Advanced Research Questions
Q. How can crystallographic data resolve conformational ambiguities in the diazepine ring?
Use SHELX software (e.g., SHELXL/SHELXS) for X-ray crystallography refinement. Define a unique mean plane for the puckered diazepine ring and calculate puckering coordinates (amplitude q, phase φ) using Cremer-Pople parameters . For high-resolution data, refine anisotropic displacement parameters to model thermal motion accurately. Twinned crystals may require SHELXE for phasing .
Q. What strategies address contradictions in reported biological activity data?
Discrepancies may arise from:
- Stereochemical variability : Separate enantiomers via chiral HPLC and test individually, as seen in (R)- vs. (S)-configured analogs .
- Assay conditions : Standardize buffer pH (7.4 for physiological relevance) and control redox environments (e.g., ROS scavengers) to minimize artifacts .
- Metabolite interference : Perform LC-MS/MS to identify degradation products during long-term assays .
Q. How can structure-activity relationships (SAR) guide derivatization of this compound?
- Bromine substitution : Replace Br with Cl or F to modulate electron-withdrawing effects and receptor binding.
- Ring expansion : Synthesize pyrido[3,2-b]oxazine analogs (e.g., 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine) to assess heteroatom influence on bioactivity .
- Functionalization : Introduce methyl or methoxy groups at position 4 to enhance lipophilicity and BBB penetration, as demonstrated in related benzodiazepines .
Methodological Considerations
Q. How to validate purity for sensitive pharmacological studies?
Combine orthogonal techniques:
- HPLC-DAD : Purity >98% with a single peak at λ = 260–280 nm.
- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm mass error.
- Karl Fischer titration : Ensure moisture content <0.1% to prevent hydrolysis .
Q. What computational tools predict interaction with biological targets?
- Docking (AutoDock Vina) : Model binding to GABAₐ receptor subunits (e.g., α1β2γ2) using PDB ID 6HUP.
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories.
- QSAR : Use descriptors like logP, polar surface area, and H-bond donors to correlate with IC₅₀ values .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
